(DHQD)2Pyr
Overview
Description
Mechanism of Action
Target of Action
(DHQD)2Pyr is a bis-Cinchona alkaloid ligand . Its primary targets are alkylidene cyanoacetates . These targets play a crucial role in various biochemical reactions, particularly in the process of enantioselective allylic amination .
Mode of Action
This compound interacts with its targets (alkylidene cyanoacetates) to catalyze the enantioselective allylic amination . This interaction leads to a chiral environment around the anion and permits enantioselective reactions with electrophiles .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Sharpless catalytic asymmetric dihydroxylation . This pathway leads to the preparation of 10®,11-Dihydroxydihydroquinine and 10(S),11-dihydroxydihydroquinine .
Result of Action
The molecular and cellular effects of this compound’s action include the enantioselective allylic amination of alkylidene cyanoacetates . It also plays a role in the total synthesis of okadaic acid, a protein phosphatase inhibitor .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of dialkyl azodicarboxylates is necessary for the compound to catalyze the enantioselective allylic amination . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (DHQD)2Pyr involves the reaction of Hydroquinidine with 2,5-diphenyl-4,6-pyrimidinediyl diether. The reaction typically occurs under inert gas conditions, such as nitrogen or argon, and at low temperatures (2-8°C) to prevent degradation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. Common solvents used in the process include ethanol, toluene, and diethyl ether .
Chemical Reactions Analysis
Types of Reactions
(DHQD)2Pyr undergoes various types of reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include alkyl halides and amines
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(DHQD)2Pyr has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in enantioselective allylic amination and Sharpless catalytic asymmetric dihydroxylation
Biology: It is used in the synthesis of biologically active compounds, such as protein phosphatase inhibitors
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients
Industry: It is used in the production of fine chemicals and specialty chemicals
Comparison with Similar Compounds
Similar Compounds
Hydroquinidine-2,5-diphenyl-4,6-pyrimidinediyl diether: (DHQ)2Pyr
Hydroquinidine-2,5-diphenyl-4,6-pyrimidinediyl diether: (DHQD)2PHAL
Hydroquinidine-2,5-diphenyl-4,6-pyrimidinediyl diether: (DHQ)2PHAL
Uniqueness
(DHQD)2Pyr is unique due to its high enantioselectivity and versatility in catalyzing various chemical reactions. It is particularly effective in enantioselective allylic amination and Sharpless catalytic asymmetric dihydroxylation, making it a valuable tool in synthetic chemistry .
Properties
IUPAC Name |
4-[(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-2,5-diphenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H60N6O4/c1-5-35-33-61-27-23-39(35)29-49(61)52(43-21-25-57-47-19-17-41(63-3)31-45(43)47)65-55-51(37-13-9-7-10-14-37)56(60-54(59-55)38-15-11-8-12-16-38)66-53(50-30-40-24-28-62(50)34-36(40)6-2)44-22-26-58-48-20-18-42(64-4)32-46(44)48/h7-22,25-26,31-32,35-36,39-40,49-50,52-53H,5-6,23-24,27-30,33-34H2,1-4H3/t35-,36-,39-,40-,49+,50+,52-,53-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKRDCRSJPRVNF-DOGDSVMGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=C(C(=NC(=N5)C6=CC=CC=C6)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=C(C(=NC(=N5)C6=CC=CC=C6)O[C@H]([C@H]7C[C@@H]8CCN7C[C@@H]8CC)C9=C1C=C(C=CC1=NC=C9)OC)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H60N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80437870 | |
Record name | (DHQD)2Pyr | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80437870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
881.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149725-81-5 | |
Record name | (9S,9′′S)-9,9′′-[(2,5-Diphenyl-4,6-pyrimidinediyl)bis(oxy)]bis[10,11-dihydro-6′-methoxycinchonan] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149725-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (DHQD)2Pyr | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80437870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cinchonan, 9,9''-[(2,5-diphenyl-4,6-pyrimidinediyl)bis(oxy)]bis[10,11-dihydro-6'-methoxy-, (9S,9''S) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.363 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.